molecular formula C10H7NO2 B182569 Isoquinoline-1-carboxylic acid CAS No. 486-73-7

Isoquinoline-1-carboxylic acid

Cat. No.: B182569
CAS No.: 486-73-7
M. Wt: 173.17 g/mol
InChI Key: XAAKCCMYRKZRAK-UHFFFAOYSA-N
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Description

Isoquinoline-1-carboxylic acid is an aromatic heterocyclic organic compound with the molecular formula C₁₀H₇NO₂. It is a derivative of isoquinoline, which consists of a benzene ring fused to a pyridine ring. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

Isoquinoline derivatives have been studied for their effects on various biochemical reactions .

Cellular Effects

Isoquinoline derivatives have been shown to have anti-inflammatory and anti-migratory activities in lipopolysaccharide (LPS)-treated BV2 microglial cells .

Molecular Mechanism

Isoquinoline derivatives have been shown to inhibit the MAPKs/NF-κB pathway, which mediates their anti-inflammatory and anti-migratory effects .

Temporal Effects in Laboratory Settings

It is known to be stable and incompatible with strong oxidizing agents .

Dosage Effects in Animal Models

The effects of Isoquinoline-1-carboxylic acid at different dosages in animal models are not well-documented. Isoquinoline derivatives have been shown to have antimalarial activity in low nanomolar range against sensitive and CQ resistant strains, as well as against MDR strain of P. falciparum .

Metabolic Pathways

Isoquinoline alkaloids are known to be synthesized from the cyclization of the Schiff base formed between dopamine and an aliphatic aldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-1-carboxylic acid can be synthesized through various methods. One common approach involves the Pomeranz-Fritsch reaction, which entails the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal under acidic conditions to form isoquinoline. Subsequent carboxylation of isoquinoline yields this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of metal catalysts to enhance reaction efficiency. For instance, the use of copper catalysts in Ullmann-type reactions has been reported to facilitate the synthesis of isoquinoline derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Isoquinoline-1,2-dicarboxylic acid.

    Reduction: Isoquinoline-1-carboxamide.

    Substitution: 4-bromo-isoquinoline.

Scientific Research Applications

Comparison with Similar Compounds

Isoquinoline-1-carboxylic acid can be compared with other similar compounds such as:

This compound is unique due to its specific position of the carboxyl group, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAKCCMYRKZRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197566
Record name Isoquinoline-1-carboxylic acid
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

486-73-7
Record name 1-Isoquinolinecarboxylic acid
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Record name Isoquinoline-1-carboxylic acid
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Record name 1-Isoquinolinecarboxylic acid
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Record name Isoquinoline-1-carboxylic acid
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Record name Isoquinoline-1-carboxylic acid
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Record name ISOQUINOLINE-1-CARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

A solution containing {6-(benzylamino-methyl)-3-[(isoquinoline-1-carbonyl)-amino]-2-oxo-2,3,4,7-tetrahydro-azepin-1-yl}-acetic acid methyl ester, 24, (82 mg, 0.14 mmol) in THF/H2O (4 mL of 3:1) is treated with excess LiOH and stirred for 2.5 hours at room temperature. The solution is acidified to pH 7 and concentrated in vacuo. The residue is purified by HPLC to afford the desired product which is used directly for the next step.
Name
{6-(benzylamino-methyl)-3-[(isoquinoline-1-carbonyl)-amino]-2-oxo-2,3,4,7-tetrahydro-azepin-1-yl}-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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